3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, a thiophene ring, and a fluorine atom. These functional groups could potentially give this compound a variety of chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and thiophen) could potentially make the molecule planar. The electron-withdrawing fluorine atom could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group could undergo hydrolysis, the pyridine ring could participate in electrophilic substitution reactions, and the fluorine atom could be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Medical Imaging and Diagnosis
A study by Kepe et al. (2006) utilized a molecular imaging probe similar in structure to the compound for positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research demonstrates the compound's application in neuroimaging, highlighting its potential in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
Oncology Research
Saito et al. (1999) investigated synthetic benzamide derivatives, including compounds structurally related to "3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide," for their ability to inhibit histone deacetylase (HDA). The study highlighted the antitumor efficacy of these compounds, suggesting their potential in cancer treatment strategies (Saito et al., 1999).
Material Science
Yamaji et al. (2017) explored benzamides with pyridine and pyridazine moieties, converted into difluoroboronated complexes, for their luminescence properties. This research underscores the utility of such compounds in developing novel materials for organic electronics and bioimaging applications (Yamaji et al., 2017).
Neurological Research
Ohkubo et al. (2021) described the automated radiosynthesis of two 18F-labeled tracers containing a 3-fluoro-2-hydroxypropyl moiety for imaging hypoxia and tau pathology, respectively. These findings highlight the compound's role in synthesizing tracers for PET imaging, contributing to the diagnosis and study of neurological conditions (Ohkubo et al., 2021).
Chemical and Biological Sensing
Wang et al. (2012) developed a reaction-based fluorescent probe for the selective detection of thiophenols over aliphatic thiols. The study illustrates the compound's relevance in designing sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWBCDJDOOVBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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